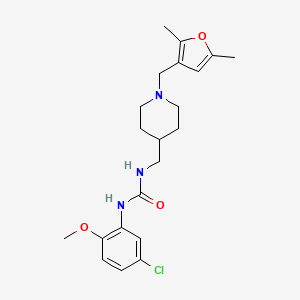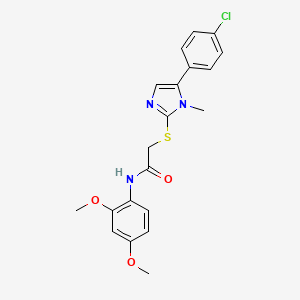
4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-cyano-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide, also known as F16, is a small molecule inhibitor that has been shown to have potential applications in cancer therapy. This compound is a member of the sulfonamide family, which is known for its diverse range of biological activities. In
Scientific Research Applications
Antimicrobial Activity
A key application of this compound and its derivatives lies in their antimicrobial properties. For instance, the synthesis of certain derivatives has been shown to result in compounds with significant antimicrobial activity against various bacteria and fungi (Sarvaiya, Gulati, & Patel, 2019).
Cytotoxicity and Carbonic Anhydrase Inhibition
Several studies have synthesized derivatives of this compound and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives have shown interesting cytotoxic activities, which are crucial for anti-tumor activity studies (Gul et al., 2016). These findings suggest potential applications in cancer research.
Anti-Inflammatory and Analgesic Activities
Derivatives of this compound have been evaluated for their anti-inflammatory and analgesic activities. Investigations revealed that certain derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to controls (Küçükgüzel et al., 2013).
Synthesis of Heterocyclic Compounds
This compound also serves as a building block for the synthesis of various heterocyclic compounds, which have diverse applications in pharmaceuticals and materials science. For example, it has been used in the synthesis of pyran, benzo, and naphtho(b)furan derivatives (Farag et al., 2011).
Tumor Selectivity in Anticancer Agents
Some synthesized derivatives have been shown to possess high tumor selectivity and potency selectivity expression values, making them potential candidates for novel anticancer agents (Gul et al., 2016).
properties
IUPAC Name |
4-cyano-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c17-11-13-4-6-14(7-5-13)24(21,22)19-12-15(16-3-1-10-23-16)20-9-2-8-18-20/h1-10,15,19H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBHHNUMECETFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Ethoxycyclopentyl)methyl]but-2-ynamide](/img/structure/B2367744.png)
![N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2367745.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)
![7-(Benzylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2367748.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)


![Ethyl 3-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2367758.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-(dimethylamino)acetamide dihydrochloride](/img/structure/B2367759.png)


![2-(2,4-dichlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367766.png)
